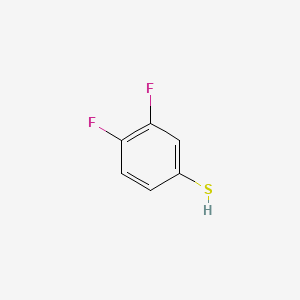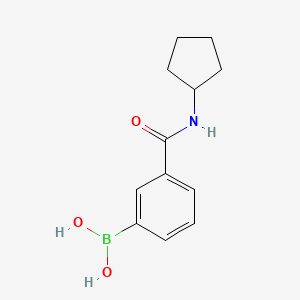
(3-(Cyclopentylcarbamoyl)phenyl)boronsäure
Übersicht
Beschreibung
“(3-(Cyclopentylcarbamoyl)phenyl)boronic acid” is a boronic acid derivative . Boronic acids are valuable for medical diagnostics and biochemistry studies due to their ability to readily bind with carbohydrates in water .
Synthesis Analysis
Boronic acids can be used as building blocks and synthetic intermediates . The synthesis of boronic acids is usually sequential, synthetically demanding, and time-consuming .Molecular Structure Analysis
The molecular formula of “(3-(Cyclopentylcarbamoyl)phenyl)boronic acid” is C12H16BNO3 . Its molecular weight is 233.07 g/mol . The InChIKey of the compound is KIOBFDGZJVJNBP-UHFFFAOYSA-N .Chemical Reactions Analysis
Boronic acids react with diols through a reversible covalent condensation pathway . The pKa’s of boronic acids change in the presence of diols .Physical And Chemical Properties Analysis
“(3-(Cyclopentylcarbamoyl)phenyl)boronic acid” has a topological polar surface area of 69.6 Ų . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 3 rotatable bonds .Wissenschaftliche Forschungsanwendungen
Biomedizinische Sensorik
Phenylboronsäuren und ihre Derivate, einschließlich (3-(Cyclopentylcarbamoyl)phenyl)boronsäure, wurden in der biomedizinischen Sensorik eingesetzt, da sie in der Lage sind, reversibel an Zucker und Diolverbindungen zu binden. Diese Eigenschaft ermöglicht es ihnen, Kohlenhydrate wie Glucose im Blut zu erkennen, was für die Überwachung von Diabetes-Erkrankungen entscheidend ist .
Krebsdiagnostik
Die reversible Bindungseigenschaft von Phenylboronsäuren ermöglicht auch den Nachweis von Sialinsäure (SA) in Krebszellen. SA wird oft in krebsigen Geweben überexprimiert, was es zu einem wertvollen Biomarker für die Krebsdiagnostik macht .
Arzneimittel-Abgabesysteme
Phenylboronsäuren werden wegen ihres Potenzials in der Anwendung bei der Medikamentenabgabe untersucht. Ihre Wechselwirkung mit Sialinsäure, einem Bestandteil von Zellmembranen, bietet einen gezielten Ansatz zur Abgabe von Medikamenten an Krebszellen oder andere spezifische Gewebe .
Glucosesensorik
Elektropolymerisierte Phenylboronsäuren wurden für den impedimetrischen Nachweis von Glucose verwendet. Diese Anwendung ist besonders relevant für nicht-invasive Glukose-Überwachungssysteme zur Diabetes-Behandlung .
Analytische Anwendungen
Die einzigartige Chemie von Phenylboronsäuren bildet die Grundlage für verschiedene analytische Anwendungen. Sie können zur Entwicklung von Sensoren und Assays zum Nachweis von biologischen und chemischen Substanzen verwendet werden .
Therapeutische Anwendungen
Forschungsarbeiten sind im Gange, um Phenylboronsäuren in therapeutischen Anwendungen zu verwenden und ihre molekularen Wechselwirkungen mit biologischen Zielen wie Sialinsäure zur Behandlung von Krankheiten zu nutzen .
BMC Chemistry - Boronic acids for sensing and other applications Journal of Applied Pharmaceutical Science - Exploring biomedical applications of phenylboronic acid Analytical Sciences - Phenylboronic Acids-based Diagnostic and Therapeutic Applications
Wirkmechanismus
Mode of Action
Boronic acids, including this compound, are often used in suzuki-miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. In these reactions, boronic acids act as nucleophiles that form new carbon-carbon bonds with electrophiles.
Biochemical Pathways
Given its potential use in suzuki-miyaura coupling reactions , it may be involved in the synthesis of various bioactive compounds, potentially affecting multiple biochemical pathways.
Action Environment
The action, efficacy, and stability of (3-(Cyclopentylcarbamoyl)phenyl)boronic acid can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere at room temperature to maintain its stability . Furthermore, its reactivity in Suzuki-Miyaura coupling reactions can be affected by the presence of a palladium catalyst and the pH of the reaction environment .
Zukünftige Richtungen
The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . Therefore, extending the studies with boronic acids in medicinal chemistry could lead to the discovery of new promising drugs .
Eigenschaften
IUPAC Name |
[3-(cyclopentylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO3/c15-12(14-11-6-1-2-7-11)9-4-3-5-10(8-9)13(16)17/h3-5,8,11,16-17H,1-2,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOBFDGZJVJNBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396268 | |
| Record name | [3-(Cyclopentylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
850567-24-7 | |
| Record name | B-[3-[(Cyclopentylamino)carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850567-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Cyclopentylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



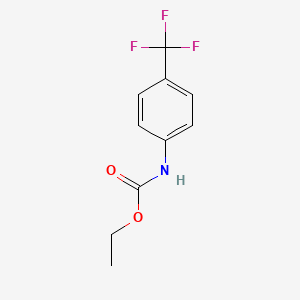
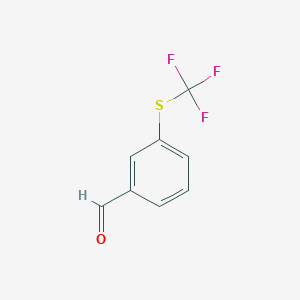
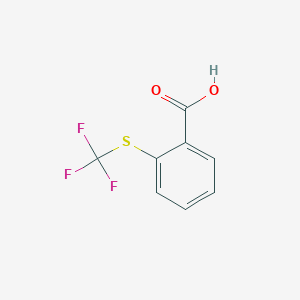
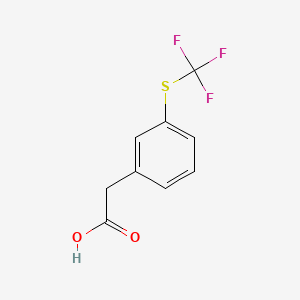

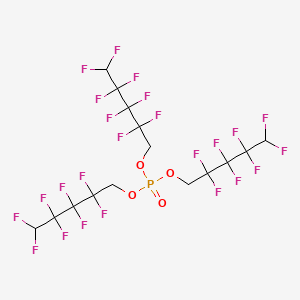
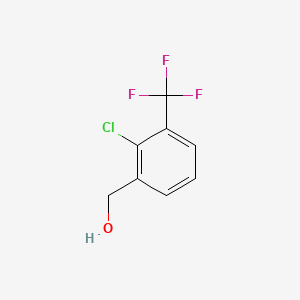
![1-[4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B1350633.png)
![1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine](/img/structure/B1350634.png)


